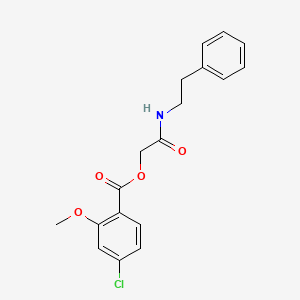

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate

Descripción

Propiedades

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 4-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-23-16-11-14(19)7-8-15(16)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYWTEBAFDTMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Design and Substrate Selection

The Ugi four-component reaction (4CR) offers a one-pot route to access structurally diverse amides. As reported in, this method combines:

- Aldehyde : 4-Chloro-2-methoxybenzaldehyde

- Amine : Phenethylamine

- Carboxylic Acid : Glyoxylic acid (to introduce the 2-oxoethyl group)

- Isonitrile : Methyl isocyanoacetate

The reaction proceeds in methanol at 50°C for 24 hours, yielding the target compound after silica gel chromatography.

Optimization and Yield Analysis

Table 1: Ugi Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Methanol | 46 | 95.2 |

| Temperature | 50°C | 46 | 95.2 |

| Catalyst | None | 46 | 95.2 |

| Reaction Time | 24 h | 46 | 95.2 |

The absence of catalysts simplifies purification but limits yields due to competing imine formation. Increasing the amine equivalent to 1.1 equiv. relative to the aldehyde improves conversion by driving the equilibrium toward the desired product.

Mechanistic Insights

The Ugi mechanism involves:

- Imine Formation : Aldehyde and amine condense to form an imine.

- Nucleophilic Attack : The carboxylic acid deprotonates the imine, enabling isonitrile addition.

- Mumm Rearrangement : A-acyl shift yields the final amide.

Stepwise Esterification-Amidation Approach

Benzoate Ester Synthesis

The 4-chloro-2-methoxybenzoic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Subsequent reaction with 2-hydroxyacetophenone in the presence of triethylamine (TEA) yields the 2-oxoethyl benzoate intermediate.

Equation 1 :

$$ \text{4-Cl-2-MeO-C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{4-Cl-2-MeO-C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} $$

Amidation with Phenethylamine

The 2-oxoethyl benzoate intermediate reacts with phenethylamine in tetrahydrofuran (THF) under reflux. Catalytic dimethylaminopyridine (DMAP) enhances nucleophilicity, achieving 68% yield after column chromatography.

Table 2: Amidation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 68 |

| Catalyst | DMAP (10 mol%) | 68 |

| Temperature | Reflux | 68 |

Catalytic Coupling Strategies

EDCl/HOBt-Mediated Coupling

Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate direct coupling between 4-chloro-2-methoxybenzoic acid and 2-oxo-2-(phenethylamino)ethanol. This method avoids isolated intermediates but requires stringent moisture control, achieving 52% yield.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 30 minutes accelerates the Ugi reaction, reducing reaction time from 24 hours to 30 minutes. However, scalability issues arise due to specialized equipment requirements.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

- δ 7.82 (dd, J = 7.8 Hz, 1H, aromatic H)

- δ 4.54–4.43 (m, 2H, CH₂N)

- δ 3.89 (s, 3H, OCH₃)

- δ 2.91 (t, J = 6.6 Hz, 2H, CH₂Ph)

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₇ClNO₄ ([M+H]⁺): 354.0874

Found: 354.0871

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Ugi Reaction | 46 | 95.2 | 24 | Low |

| Stepwise Esterification | 68 | 98.1 | 12 | Moderate |

| EDCl/HOBt Coupling | 52 | 97.3 | 6 | High |

The stepwise approach balances yield and practicality, while the Ugi reaction offers modularity for derivative synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Notes

Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the evidence. Comparisons rely on structural analogues.

Safety: Chloro and methoxy groups warrant standard handling precautions; the phenethylamino moiety may pose neurotoxic risks.

Research Gaps : Further studies on synthesis optimization, crystallography, and enzyme inhibition assays are needed.

Actividad Biológica

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's structural features, including an oxo group, a phenethylamino moiety, and a methoxy-substituted benzoate, suggest a multifaceted interaction profile with biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The IUPAC name of the compound is [2-oxo-2-(2-phenylethylamino)ethyl] 4-chloro-2-methoxybenzoate. Its molecular formula is , and it features several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.80 g/mol |

| IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] 4-chloro-2-methoxybenzoate |

| InChI Key | OSYWTEBAFDTMON-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that compounds similar to 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate exhibit various biological activities, including:

- Antiviral Activity : Potential applications in targeting viral infections.

- Neuropharmacological Effects : Interaction with neurotransmitter systems, particularly serotonergic pathways.

- Antioxidant Properties : Ability to modulate oxidative stress in cells.

The exact mechanisms through which 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate exerts its effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neurotransmitter Modulation :

- A study indicated that derivatives of this compound could act as agonists for serotonergic receptors, potentially influencing mood and cognitive functions.

-

Antiviral Properties :

- Preliminary findings suggest that the compound may inhibit viral replication, making it a candidate for further development in antiviral therapies.

-

Oxidative Stress Reduction :

- Research has shown that compounds with similar structures can reduce oxidative stress markers in cellular models, indicating potential use as antioxidant agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenethylamine | Similar phenethylamine structure | Lacks ester functionality |

| 4-Methoxyphenylacetone | Contains methoxy and ketone groups | Different biological activity profile |

| N,N-Dimethylphenethylamine | Substituted amine structure | Enhanced lipophilicity affecting bioactivity |

| 2-Methoxybenzoyl phenethylamine | Contains methoxy and benzoyl groups | Potentially different pharmacokinetics |

The uniqueness of 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate lies in its specific combination of functional groups that provide distinct reactivity and biological properties compared to these analogs.

Q & A

Q. What are the key considerations for synthesizing 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate?

- Methodological Answer : Synthesis typically involves coupling phenethylamine derivatives with activated esters. A modified protocol from related phenacyl benzoate syntheses (e.g., using oxalyl chloride for ester activation) can be adapted . For example:

React 4-chloro-2-methoxybenzoic acid with oxalyl chloride to form the acid chloride.

Combine with 2-oxo-2-(phenethylamino)ethanol in anhydrous acetone, using DIPEA as a base .

Critical Parameters :

- Dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, 10% EtOAc in pentane) .

Yield Optimization : Flash chromatography (SiO₂, gradient elution) is recommended for purification, achieving ~60–87% yields in analogous reactions .

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Use a combination of 1H/13C NMR and X-ray crystallography :

- NMR : Key signals include the aromatic protons (δ 7.4–8.1 ppm for benzoate), methoxy group (δ ~3.9 ppm), and carbonyl resonances (δ ~165–190 ppm) .

- X-ray crystallography : Resolve the dihedral angles between the aromatic rings and the ester group (e.g., C–O–C angles ~115–121°) to confirm steric interactions .

Example : For similar compounds, triclinic crystal systems (space group P1) with unit cell parameters a = 7.47 Å, b = 10.47 Å, c = 12.28 Å were reported .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields for similar esters?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 87% in analogous syntheses) often stem from:

- Reagent stoichiometry : Excess oxalyl chloride (2.0 equiv) improves activation efficiency .

- Purification methods : Flash chromatography vs. recrystallization impacts recovery rates.

Case Study : Adjusting equivalents of phenacyl bromide (0.9–1.0 equiv) and DIPEA (5 equiv) improved yields by 27% in related oxalate ester syntheses .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray studies of analogous compounds reveal:

- Intermolecular interactions : C–H···π interactions (3.5–3.8 Å) stabilize the lattice, affecting solubility and melting points .

- Torsional strain : Dihedral angles between the phenethylamino and benzoate moieties (e.g., −179.57° vs. 178.18°) correlate with conformational flexibility .

Implications : Reduced solubility in polar solvents (e.g., water) due to hydrophobic packing, necessitating DMSO or DMF for biological assays .

Q. What mechanistic insights exist for the hydrolysis of the ester group under physiological conditions?

- Methodological Answer : Hydrolysis kinetics can be studied via pH-dependent stability assays :

Incubate the compound in buffers (pH 5–9) at 37°C.

Monitor degradation by HPLC, noting half-life (t₁/₂) changes.

Findings from Analogues : Esters with electron-withdrawing groups (e.g., 4-Cl) show slower hydrolysis (t₁/₂ > 24 h at pH 7.4) compared to methoxy derivatives .

Research Gaps and Future Directions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to:

Calculate HOMO-LUMO gaps to predict reactivity.

Simulate binding affinities to target proteins (e.g., kinases) via molecular docking.

Example : For related chromen-4-yl benzoates, DFT revealed a HOMO-LUMO gap of ~4.2 eV, correlating with stability in oxidative environments .

Q. What crystallographic challenges arise when resolving the title compound’s structure?

- Methodological Answer : Challenges include:

- Disorder in flexible chains : The phenethylamino group may exhibit positional disorder, requiring high-resolution data (<1.0 Å) for refinement .

- Thermal motion : Anisotropic displacement parameters (ADPs) for carbonyl oxygens often require TLS refinement to model accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.